molecular formula C14H26O2 B061063 7-Tetradecyn-6,9-diol CAS No. 174064-00-7

7-Tetradecyn-6,9-diol

Cat. No. B061063
CAS RN: 174064-00-7
M. Wt: 226.35 g/mol
InChI Key: GQHFRBUSENSDPM-UHFFFAOYSA-N
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Description

7-Tetradecyn-6,9-diol is a chemical compound with the molecular formula C14H26O2 . Its molecular weight is 226.36 . It is also known by other names such as 7-TETRADECYN-6,9-DIOL and 7-TETRADECYNE-6,9-DIOL .


Molecular Structure Analysis

The InChI key for 7-Tetradecyn-6,9-diol is GQHFRBUSENSDPM-UHFFFAOYSA-N . The structure of the molecule can be represented by the SMILES notation: CCCCCC(C#CC(CCCCC)O)O .


Physical And Chemical Properties Analysis

7-Tetradecyn-6,9-diol has a molecular formula of C14H26O2 and a molecular weight of 226.36 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

  • Synthesis of Bridged Tetracyclic Systems Related to Diterpenes : Acid-catalysed intramolecular cyclisation of diazomethyl ketones was used to synthesize compounds that are skeletal representatives of several tetracyclic diterpenes. This research could be related to the synthesis of complex organic compounds like 7-Tetradecyn-6,9-diol (S. K. Maity & D. Mukherjee, 1984).

  • Synthesis and Structure Assignment of Binary C2N14 Compounds : Isocyanogen tetraazide was synthesized, representing the most nitrogen-rich organic compound known at the time. This kind of research into the synthesis of unique organic compounds might parallel the methodologies employed in synthesizing compounds like 7-Tetradecyn-6,9-diol (K. Banert et al., 2013).

  • Photochemical Rearrangement of Tricyclo Compounds : This study involved the photochemical rearrangement of tricyclic compounds to produce various ketones. Techniques like these could be relevant in manipulating the structure of complex molecules such as 7-Tetradecyn-6,9-diol (T. Uyehara et al., 1977).

  • Activation of Organic Compounds to Diolepoxides : The activation of organic compounds like benzo[a]pyrene to diolepoxides by human polymorphonuclear leukocytes was studied, providing insights into the biochemical interactions and transformations of organic molecules, which might be applicable to understanding reactions involving 7-Tetradecyn-6,9-diol (W. G. Mallet et al., 1991).

  • Synthesis of Inclusion Compounds : The synthesis of 9,10-Dihydro-9,10-diphenylanthracene-2,3,6,7-tetraol inclusion compounds was researched. This kind of study on the formation of inclusion compounds might offer insights into the potential applications of 7-Tetradecyn-6,9-diol in forming similar structures (S. Alshahateet et al., 2007).

Mechanism of Action

While the specific mechanism of action for 7-Tetradecyn-6,9-diol is not available, it has been studied as a surfactant . Surfactants work by reducing surface tension, often through a process called diffusion-controlled adsorption .

Future Directions

The future directions of research on 7-Tetradecyn-6,9-diol could involve its potential applications as a surfactant . Further studies could explore its properties in reducing surface tension and its potential uses in various industries .

properties

IUPAC Name

tetradec-7-yne-6,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-3-5-7-9-13(15)11-12-14(16)10-8-6-4-2/h13-16H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHFRBUSENSDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C#CC(CCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461639
Record name 7-Tetradecyne-6,9-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Tetradecyn-6,9-diol

CAS RN

174064-00-7
Record name 7-Tetradecyne-6,9-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174064-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Tetradecyne-6,9-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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